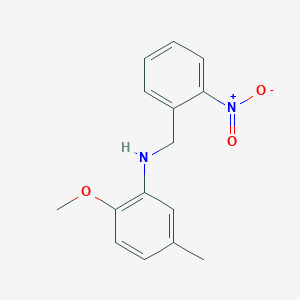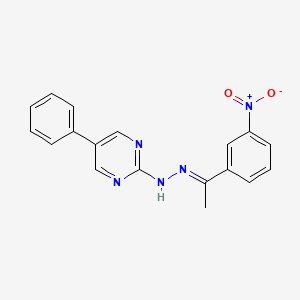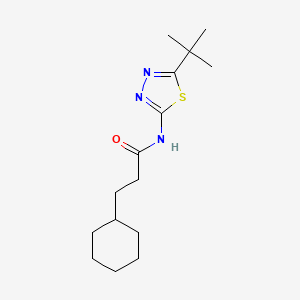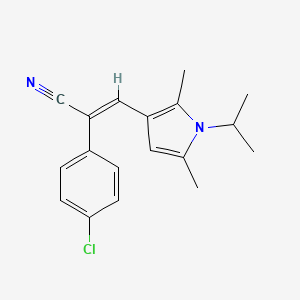
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine, also known as MNA, is a chemical compound that has been widely studied for its potential use in scientific research. MNA is a derivative of the natural compound dopamine and has been shown to have a variety of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine is not fully understood, but it is thought to involve its interaction with dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical and Physiological Effects:
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has a variety of interesting biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been shown to have neuroprotective effects, reducing the oxidative stress and inflammation associated with neurodegenerative disorders such as Parkinson's disease.
实验室实验的优点和局限性
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has several advantages as a research tool, including its high selectivity for dopamine receptors, its ability to emit fluorescence upon excitation, and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several areas of future research that could be explored with (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. One area of interest is the development of more selective and potent dopamine receptor ligands based on the structure of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. Another area of interest is the use of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a tool for studying the role of dopamine receptors in addiction and other neuropsychiatric disorders. Finally, the potential therapeutic effects of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine in neurodegenerative disorders such as Parkinson's disease warrant further investigation.
合成方法
The synthesis of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine involves the reaction of 2-methoxy-5-methylphenylamine with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a yellow solid with a melting point of 119-121°C. The purity and yield of the product can be improved through recrystallization and purification using chromatography techniques.
科学研究应用
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for imaging dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and emit fluorescence upon excitation, making it a useful tool for studying the distribution and function of dopamine receptors in vivo.
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for the treatment of this condition.
属性
IUPAC Name |
2-methoxy-5-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-7-8-15(20-2)13(9-11)16-10-12-5-3-4-6-14(12)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSPQFQVPGHGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-nitrobenzyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)



![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)


![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
